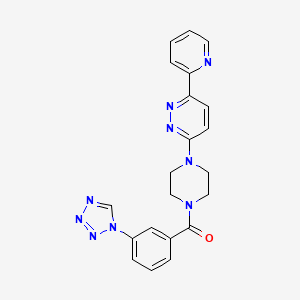

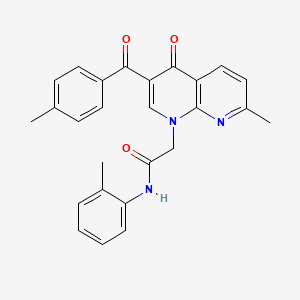

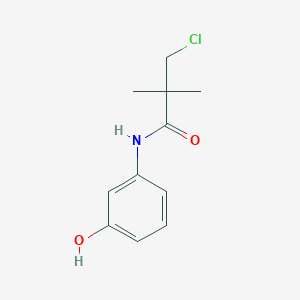

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20F4N4O2S and its molecular weight is 432.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms This compound has been involved in studies focused on the synthesis and reaction mechanisms of organic derivatives involving fluorine and sulfone groups. For instance, research by Orda, Maletina, and Yagupolskii (1991) explored the photochemical reactions leading to organic derivatives, highlighting the compound's role in yielding phenylbis(fluorosulfonyl) methane under specific conditions. Similarly, research by Haufe et al. (1988) discussed the electrophilic addition of methanesulfenyl fluoride towards carbon-carbon double bonds, providing insights into the synthesis of β-fluoroalkyl-methylthioethers, which can be related to the structural characteristics and reactivity of such compounds (Orda, V. V., Maletina, I., & Yagupolskii, Y. Y., 1991); (Haufe, G., Alvernhe, G., Anker, D., Laurent, A., & Saluzzo, Christine, 1988).

Catalysis and Enantioselective Reactions Studies also extend to the compound's potential in catalysis and enantioselective reactions. Liu et al. (2009) discovered that the compound could be involved in highly regio- and enantioselective allylic alkylation reactions, indicating its utility in synthesizing enantiopure compounds with potential pharmaceutical relevance. This research emphasizes the compound's role in facilitating reactions that lead to compounds bearing a terminal alkene, which could then be transformed into pharmacologically active molecules with high optical purity (Liu, Wen-Bo et al., 2009).

Molecular Structure and Crystallography The compound has been part of studies concerning molecular structure and crystallography, aiding in the understanding of molecular conformations and interactions. Research by Dey et al. (2015) on nimesulidetriazole derivatives, which share structural similarities, highlights the effect of substitution on supramolecular assembly, elucidating how variations in molecular structure can influence the formation and stability of crystal structures. This knowledge is crucial for designing molecules with desired properties and behaviors (Dey, Tanusri et al., 2015).

Herbicidal Activity and Agricultural Chemistry Furthermore, research into herbicidal activity and agricultural chemistry has explored compounds related to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. Chen et al. (2009) synthesized and studied a triazolopyrimidine sulfonanilide compound, aiming to discover new herbicidal compounds with high activity and a faster degradation rate in soil. These studies are indicative of the compound's broader relevance to agricultural sciences, offering potential applications in developing new herbicides (Chen, Chao-Nan et al., 2009).

properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F4N4O2S/c19-16-10-23-17(24-11-16)26-7-5-13(6-8-26)9-25-29(27,28)12-14-1-3-15(4-2-14)18(20,21)22/h1-4,10-11,13,25H,5-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVDXZIQAKWHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F4N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

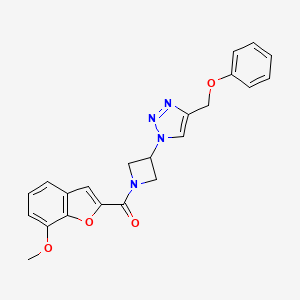

![Ethyl 5'-[1-(prop-2-yn-1-yl)piperidine-4-amido]-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B2565571.png)

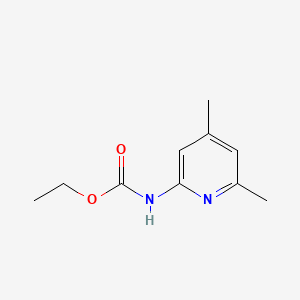

![Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate](/img/structure/B2565573.png)